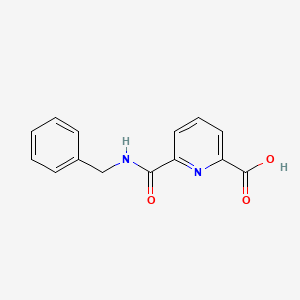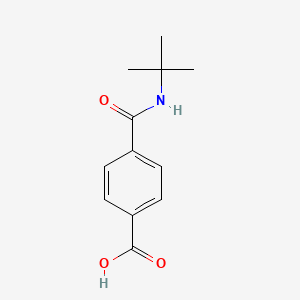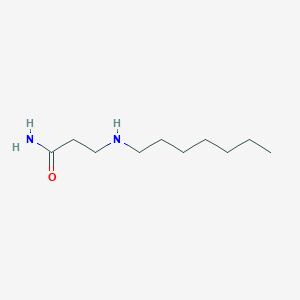
3-(Heptylamino)propanamide
Vue d'ensemble
Description
3-(Heptylamino)propanamide is a chemical compound with the molecular formula C10H22N2O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(Heptylamino)propanamide consists of 10 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 186.29 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of 3-(Heptylamino)propanamide is 336.7±25.0 °C, and its predicted density is 0.916±0.06 g/cm3 .Applications De Recherche Scientifique
Anticonvulsant Potential
Compounds structurally similar to 3-(Heptylamino)propanamide, like N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrate promising anticonvulsant activity. These compounds, when tested in animal models, showed significant efficacy against seizures, outperforming standard drugs like phenytoin and valproate in certain tests, indicating their potential in treating generalized seizures with a relatively safe profile (Idris et al., 2011).
Anti-tumor Properties
In the realm of cancer research, substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides and related compounds exhibit significant anti-tumor activities, particularly against chemoresistant breast cancer cell lines. These compounds, through in vitro studies, have shown substantial inhibition of cell viability, highlighting their potential as lead compounds for anti-tumor therapeutics (Jiawang Liu et al., 2010).
Analgesic Properties
NW-1029, a derivative within this chemical class, has been identified for its significant affinity and inhibitory action on the Na+ channel complex. In animal models of inflammatory and neuropathic pain, orally administered NW-1029 showed pronounced anti-nociceptive properties, effectively reducing pain responses without significant neurological impairment, indicating its potential as a pain management drug (Veneroni et al., 2003).
Anti-proliferative Effects
A new propanamide analogue isolated from mangrove Streptomyces sp. Q24, along with certain diketopiperazines, demonstrated anti-proliferative effects on human glioma cells. This discovery not only adds a new compound to the chemical library but also highlights the therapeutic potential of these compounds against glioma cells (Xuewei Ye et al., 2017).
Herbicidal Activity
Compounds like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have shown significant herbicidal activity. The synthesis and structural analysis of such compounds contribute to the development of new herbicides, highlighting the versatility of propanamide derivatives in various fields (Liu et al., 2008).
Propriétés
IUPAC Name |
3-(heptylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-8-12-9-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQLUXAVMTLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



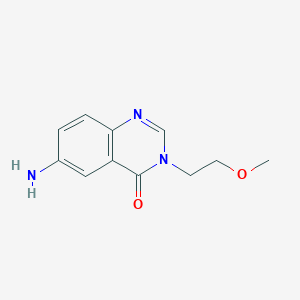
![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
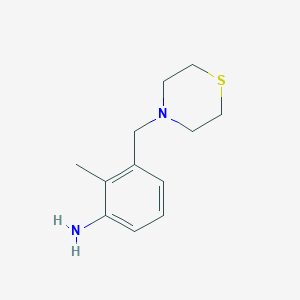
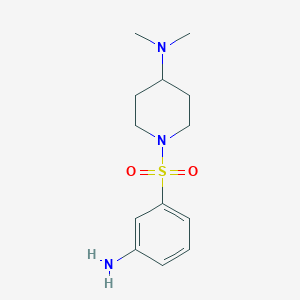
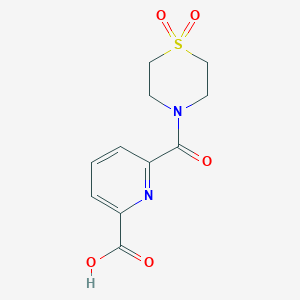
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)
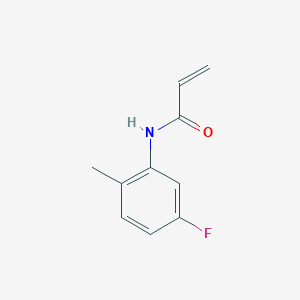
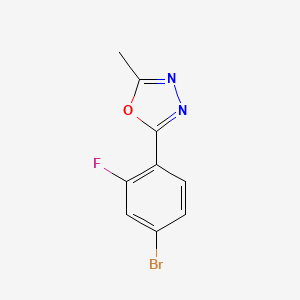
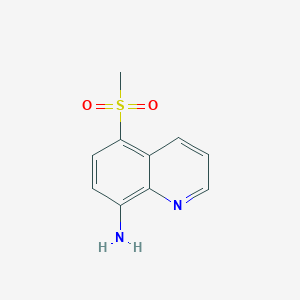
![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)
